molecular formula C10H19BrS B14365621 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene CAS No. 90700-12-2

3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene

Cat. No.: B14365621
CAS No.: 90700-12-2
M. Wt: 251.23 g/mol
InChI Key: UDXSEOZZDLSCGU-UHFFFAOYSA-N
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Description

3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene: is an organic compound characterized by the presence of a bromine atom, a tert-butylsulfanyl group, and a methyl group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-2-methylpent-2-ene and tert-butylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, followed by nucleophilic substitution to introduce the tert-butylsulfanyl group.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to reduce the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Amines, ethers.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: The compound may be utilized in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on its specific application and target.

Comparison with Similar Compounds

  • 3-Bromo-4-tert-butylbenzoic acid
  • 3-Bromo-4-tert-butylaniline
  • N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide

Comparison:

  • Structural Differences: While these compounds share the presence of a bromine atom and a tert-butyl group, they differ in their overall structure and functional groups, leading to variations in their reactivity and applications.
  • Uniqueness: 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential applications compared to its analogs.

Properties

CAS No.

90700-12-2

Molecular Formula

C10H19BrS

Molecular Weight

251.23 g/mol

IUPAC Name

3-bromo-4-tert-butylsulfanyl-2-methylpent-2-ene

InChI

InChI=1S/C10H19BrS/c1-7(2)9(11)8(3)12-10(4,5)6/h8H,1-6H3

InChI Key

UDXSEOZZDLSCGU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C(C)C)Br)SC(C)(C)C

Origin of Product

United States

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